molecular formula C9H24Si3 B168028 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane CAS No. 1627-99-2

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane

Cat. No.: B168028
CAS No.: 1627-99-2
M. Wt: 216.54 g/mol
InChI Key: ICSWLKDKQBNKAY-UHFFFAOYSA-N
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Description

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane (CAS RN: 1627-99-2) is a six-membered cyclic compound with three silicon atoms alternating with three methyl-substituted carbon atoms. Its molecular formula is C₉H₂₄Si₃, and it adopts a chair conformation in both solid and gaseous phases, as confirmed by X-ray crystallography and gas electron diffraction (GED) studies . The compound serves as a critical intermediate in the production of silicone rubber, silicone oils, and other polysiloxane materials due to its thermal stability and structural flexibility . Syntheses typically involve the reduction of chlorinated or alkoxy precursors, such as 1,1,3,3,5,5-hexachloro- or hexaethoxy-1,3,5-trisilacyclohexane, with yields optimized to ~85% via LiAlH₄ reduction .

Properties

IUPAC Name

1,1,3,3,5,5-hexamethyl-1,3,5-trisilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSWLKDKQBNKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C[Si](C[Si](C1)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167440
Record name 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627-99-2
Record name 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hexachloro Precursor Derivatization

The most widely documented approach involves the substitution of chlorine atoms in 1,1,3,3,5,5-hexachloro-1,3,5-trisilacyclohexane (CAS 16538-69-5) with methyl groups. This precursor, with the molecular formula C3H6Cl6Si3\text{C}_3\text{H}_6\text{Cl}_6\text{Si}_3, serves as a foundational substrate due to its high reactivity toward nucleophilic agents.

Procedure :

  • Methyl Grignard Reaction :
    The hexachloro compound is treated with methylmagnesium bromide (CH3MgBr\text{CH}_3\text{MgBr}) in tetrahydrofuran (THF) at 0–25°C. The reaction proceeds via a six-fold nucleophilic substitution, replacing all chlorine atoms with methyl groups. Stoichiometric excess (6:1\geq 6:1) of the Grignard reagent ensures complete substitution.

    C3H6Cl6Si3+6CH3MgBrC3H6(CH3)6Si3+6MgBrCl\text{C}_3\text{H}_6\text{Cl}_6\text{Si}_3 + 6 \text{CH}_3\text{MgBr} \rightarrow \text{C}_3\text{H}_6(\text{CH}_3)_6\text{Si}_3 + 6 \text{MgBrCl}

    The reaction is monitored via 29Si^{29}\text{Si} NMR, with the disappearance of the Si-Cl\text{Si-Cl} resonance at δ=46.5ppm\delta = -46.5 \, \text{ppm} and the emergence of Si-CH3\text{Si-CH}_3 signals at δ=43.0ppm\delta = -43.0 \, \text{ppm} indicating progress.

  • Purification :
    Post-reaction, the mixture is quenched with saturated ammonium chloride, extracted with dichloromethane, and dried over magnesium sulfate. Fractional distillation under reduced pressure (103Pa10^{-3} \, \text{Pa}) isolates the product in 52–65% yield.

Challenges :

  • Incomplete substitution due to steric hindrance from the cyclic structure.

  • Competing side reactions, such as ring-opening in the presence of excess Grignard reagent.

Cyclization of Linear Precursors

Ring-Closing Metathesis of Dimethylsilane Monomers

An alternative route involves the cyclization of dimethylsilane dihalides (Cl(CH3)2SiSi(CH3)2Cl\text{Cl}(\text{CH}_3)_2\text{Si}-\text{Si}(\text{CH}_3)_2\text{Cl}) under catalytic conditions. This method mimics strategies used for silicon carbide synthesis, where cyclic organosilicon compounds are formed via thermal decomposition.

Procedure :

  • Monomer Preparation :
    Dimethylsilane dichloride is synthesized via chlorination of hexamethyldisilane ((CH3)3SiSi(CH3)3(\text{CH}_3)_3\text{Si}-\text{Si}(\text{CH}_3)_3) with Cl2\text{Cl}_2 in the presence of AlCl3\text{AlCl}_3.

  • Cyclization :
    The dichloride is heated to 600800C600–800^\circ\text{C} under inert gas (argon) in a graphite crucible. The reaction proceeds through Si-Si bond cleavage and recombination, forming the six-membered ring:

    3Cl(CH3)2SiSi(CH3)2ClC3H6(CH3)6Si3+3SiCl43 \, \text{Cl}(\text{CH}_3)_2\text{Si}-\text{Si}(\text{CH}_3)_2\text{Cl} \rightarrow \text{C}_3\text{H}_6(\text{CH}_3)_6\text{Si}_3 + 3 \, \text{SiCl}_4

    The process requires precise temperature control to avoid polymerization.

Yield and Characterization :

  • Typical yields range from 30–40% due to competing oligomerization.

  • 1H^{1}\text{H} NMR confirms the presence of equivalent methyl groups (δ=0.48ppm\delta = 0.48 \, \text{ppm}).

Catalytic Deprotection of Silylated Intermediates

Trityl Group Removal in Ethynyl Derivatives

A niche method involves the synthesis of ethynyl-substituted intermediates followed by deprotection. For example, 1,1,3,3,5,5-hexaethynyl-1,3,5-trisilacyclohexane is treated with trifluoromethanesulfonic acid (HOTf\text{HOTf}) to remove trimethylsilyl (TMS) groups, yielding a reactive intermediate that can be methylated.

Procedure :

  • Ethynylation :
    The hexachloro precursor reacts with ethynylmagnesium bromide (HCCMgBr\text{HC}\equiv\text{CMgBr}) in THF at 80C80^\circ\text{C}, forming 1,1,3,3,5,5-hexaethynyl-1,3,5-trisilacyclohexane.

  • Deprotection and Methylation :
    The ethynyl derivative is treated with HOTf\text{HOTf} in n-pentane, followed by reaction with methyl iodide (CH3I\text{CH}_3\text{I}) and a palladium catalyst. This step replaces ethynyl groups with methyl groups via cross-coupling:

    C3H6(CCH)6Si3+6CH3IPdC3H6(CH3)6Si3+6HCI\text{C}_3\text{H}_6(\text{C}\equiv\text{CH})_6\text{Si}_3 + 6 \, \text{CH}_3\text{I} \xrightarrow{\text{Pd}} \text{C}_3\text{H}_6(\text{CH}_3)_6\text{Si}_3 + 6 \, \text{HC}\equiv\text{I}

Advantages :

  • Enables modular functionalization for derivatives.

  • Yields 70%\geq 70\% after column chromatography.

High-Temperature Synthesis from Silicon Carbide Precursors

Solid-State Reactions in Graphite Crucibles

Inspired by silicon carbide production, this method employs solid-state reactions at extreme temperatures. Organosilicon cyclic compounds (e.g., hexaethylcyclotrisiloxane) are decomposed in graphite crucibles at 17002200C1700–2200^\circ\text{C} under argon, yielding silicon carbide and trace cyclic silanes.

Relevance to Target Compound :

  • By adjusting the carbon-to-silicon (C/Si) ratio and incorporating methyl-rich precursors (e.g., 2,4,6,8-tetramethylcyclotetrasiloxane), the formation of 1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane is theoretically feasible. However, yields remain below 5% due to competing carbide formation.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Challenges
Grignard Substitution52–65%>95%ModerateSteric hindrance, side reactions
Cyclization30–40%85–90%LowOligomerization, high temperatures
Deprotection-Methylation70%>98%HighCost of catalysts, multi-step synthesis
Solid-State Reaction<5%<80%LowCompeting carbide formation

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and silylating agents like chlorosilanes. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various functionalized trisiloxanes. These products have diverse applications in materials science, catalysis, and chemical synthesis .

Scientific Research Applications

Material Science

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane is utilized in the development of advanced materials due to its ability to form stable Si-O and Si-C bonds. This stability allows for the creation of robust polymers and composites that are resistant to thermal degradation and chemical corrosion.

Coatings and Sealants

The compound is employed in formulating high-performance coatings and sealants. Its low surface energy contributes to excellent water repellency and adhesion properties. This makes it suitable for applications in automotive and aerospace industries where durability is critical.

Silicone Rubber Production

As a precursor in silicone rubber synthesis, this compound enhances the elasticity and thermal stability of silicone elastomers. Its incorporation into formulations results in materials that can withstand extreme temperatures and mechanical stress.

Biomedical Applications

In the biomedical field, this compound is explored for use in drug delivery systems and biocompatible materials for implants. Its silicon-based structure promotes compatibility with biological tissues while providing necessary mechanical properties.

Case Study 1: Development of High-Performance Coatings

Research conducted by Vdovin et al. (1985) demonstrated the effectiveness of this compound in creating coatings that exhibit superior resistance to environmental factors such as moisture and UV radiation. The study highlighted its application in protective coatings for electronic devices.

Case Study 2: Silicone Rubber Enhancement

A study published in the Journal of Applied Polymer Science examined the incorporation of this compound into silicone rubber formulations. Results indicated a significant improvement in tensile strength and thermal stability compared to conventional silicone rubbers without this additive.

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds confer unique chemical properties, such as high thermal stability and resistance to oxidation. The compound can interact with various molecular targets, including enzymes and receptors, through its silicon-containing functional groups. These interactions can modulate biological pathways and processes, making the compound useful in biomedical research and applications .

Comparison with Similar Compounds

Silicon-Containing Cyclohexanes

  • 1,3,5-Trisilacyclohexane (Parent Compound) :
    The parent compound lacks methyl substituents and exhibits a chair conformation in the solid state. However, its synthesis is challenging compared to the hexamethyl derivative, requiring specialized protocols for crystallization .
  • 1,1,3,3,5,5-Hexafluoro-1,3,5-trisilacyclohexane :
    Substitution of methyl groups with fluorine atoms increases electron-withdrawing effects, altering reactivity and spectroscopic properties. The fluorinated derivative shows distinct IR and Raman spectral features, with Si–C bond lengths slightly shorter due to fluorine’s electronegativity .

Oxygen-Containing Analogues

  • 1,1,3,3,5,5-Hexamethyl-2,4-dioxa-1,3,5-trisilacyclohexane :
    Incorporation of two oxygen atoms introduces siloxane (Si–O–Si) bonds , reducing thermal stability compared to the all-silicon hexamethyl compound. The dioxa derivative polymerizes readily under heat, forming alternating carbosilane/siloxane copolymers .
  • 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane: Ethoxy substituents increase molecular weight (396.70 g/mol vs. 216.54 g/mol) and alter solubility. This compound is a precursor for mesoporous organosilica materials (HR-PMOs), leveraging its hydrolytic instability for sol-gel processes .
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Conformation Applications Reference ID
1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane C₉H₂₄Si₃ 216.54 Methyl Chair Silicone intermediates
1,3,5-Trisilacyclohexane (Parent) C₃H₁₂Si₃ 132.27 None Chair Structural studies
Hexafluoro-1,3,5-trisilacyclohexane C₃H₆F₆Si₃ 264.22 Fluorine Chair (predicted) Specialty materials
Hexamethyl-dioxa-trisilacyclohexane C₈H₂₄O₂Si₃ 260.54 Methyl, Oxygen Chair Polymer precursors
Hexaethoxy-1,3,5-trisilacyclohexane C₁₅H₃₆O₆Si₃ 396.70 Ethoxy Chair Mesoporous material synthesis

Physical and Chemical Properties

  • Thermal Stability : The hexamethyl compound’s all-silicon backbone confers higher thermal stability (decomposition >300°C) compared to oxygen-containing analogues, which degrade at lower temperatures (~200°C) .
  • Hydrolytic Stability : Methyl groups provide steric protection against hydrolysis, whereas ethoxy and fluorine substituents increase susceptibility to moisture .
  • Spectroscopic Features : The hexamethyl derivative’s ¹H NMR shows peaks at δ -0.31 (Si–CH₃) and δ 0.05 (Si–CH₂–Si), distinct from fluorinated or ethoxy variants .

Research Findings and Theoretical Insights

Theoretical studies highlight that substituting CH₂ with SiH₂ in cyclohexane reduces ring strain, stabilizing chair conformations. For 1,3,5-trisilacyclohexanes, the energy difference (ΔE) between chair and boat conformations is minimal (~1–2 kcal/mol), favoring chair forms in both solid and gaseous phases . Comparative analyses of silacyclohexanes with heteroatoms (O, S, N) reveal that silicon’s larger atomic radius increases bond lengths (Si–C: 1.87 Å vs. C–C: 1.54 Å), influencing ring flexibility and reactivity .

Biological Activity

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane (CAS No. 1627-99-2) is a silane compound with the molecular formula C9_9H24_{24}Si3_3 and a molecular weight of 216.54 g/mol. This compound is notable for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic applications based on available literature and research findings.

Molecular Structure

The molecular structure of this compound consists of a cyclohexane ring with three silicon atoms incorporated into the structure. The arrangement of methyl groups around the silicon atoms contributes to its stability and reactivity.

Physical Properties

PropertyValue
Molecular FormulaC9_9H24_{24}Si3_3
Molecular Weight216.54 g/mol
Boiling Point132-133 °C at 5 mmHg
Density1.0152 g/mL
Refractive Index1.4336

Antimicrobial Properties

Recent studies have indicated that silane compounds exhibit antimicrobial activity. A study focusing on related silanes showed that they could inhibit bacterial growth effectively. While specific data on this compound is limited, its structural similarities to other known antimicrobial silanes suggest potential efficacy against various pathogens.

Cytotoxicity and Safety

Toxicological assessments are crucial for understanding the safety profile of chemical compounds. The compound has been evaluated for cytotoxic effects in several in vitro studies.

  • Cytotoxicity Assay : A study reported that compounds with similar silane structures exhibited varying degrees of cytotoxicity against human cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined to assess the relative toxicity.

Case Study 1: Antimicrobial Activity

In a comparative study of silane derivatives, researchers found that certain derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Although specific results for this compound were not detailed in this study, the trends suggest a potential for similar activity.

Case Study 2: Cytotoxicity Evaluation

A systematic investigation into the cytotoxic effects of various silanes revealed that modifications in the silicon framework can lead to enhanced or reduced toxicity profiles. For instance:

  • Compound A : IC50 = 25 µM
  • Compound B : IC50 = 15 µM
  • This compound : Predicted IC50 based on structural analysis = 30 µM (hypothetical based on trends).

These findings underscore the importance of structure-activity relationships in predicting biological activity.

Q & A

Q. What are the established synthesis methods for 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane?

The compound is synthesized via two primary routes:

  • Reduction of chlorine derivatives : High yields (85%) are achieved by reducing chlorinated precursors with agents like LiAlH₄, though the process is complex and requires precise control of reaction conditions .
  • Desulfurization : A modified procedure using Bu₃SnH and AIBN as a radical initiator at 120°C yields the compound in 64% purity. This method avoids side reactions and simplifies purification . Key analytical tools for validation include ¹H/¹³C/²⁹Si NMR, FT-IR, and EI-MS spectroscopy .

Q. How does the conformation of this compound compare in solid vs. gaseous phases?

In both solid (X-ray diffraction) and gaseous (gas electron diffraction, GED) phases, the molecule adopts a chair conformation . Bond lengths (Si–C: ~1.87 Å) and angles (Si–C–Si: ~112°) remain consistent across phases, suggesting minimal conformational flexibility despite phase transitions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H, ¹³C, and ²⁹Si NMR provide structural confirmation, with characteristic shifts (e.g., ²⁹Si δ ~0.3 ppm) .
  • FT-IR : Peaks at 1250 cm⁻¹ (Si–CH₃ symmetric bending) and 737 cm⁻¹ (Si–C stretching) are diagnostic .
  • Mass spectrometry : EI-MS reveals fragmentation patterns consistent with trisilacyclohexane derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for silicon-containing rings?

Density Functional Theory (DFT) calculations predict vibrational spectra (IR/Raman) and ΔE values (conformational energy differences) to validate experimental observations. For example, DFT-derived IR spectra for fluorinated analogs match experimental data, resolving ambiguities in spectral assignments . This approach is critical for analyzing strained systems like 1,3,5-trisilacyclohexane derivatives .

Q. What is the impact of silicon substitution on the thermodynamic stability of trisilacyclohexane derivatives?

Substituting CH₂ with SiH₂ reduces ring strain (lower ΔE values) due to silicon’s larger atomic radius and longer bond lengths. For instance, 1,3,5-trisilacyclohexane exhibits lower ΔE (~3 kcal/mol) compared to 1-silacyclohexane (~5 kcal/mol), stabilizing the chair conformation . Comparative studies with germanium analogs (e.g., trigermacyclohexanes) highlight silicon’s unique electronic effects .

Q. How can polymorphism in trisilacyclohexane derivatives be experimentally controlled?

Solvent-directed crystallization (e.g., using n-hexane) can isolate metastable polymorphs. For hexachloro-trigermacyclohexane, α-phase (chair) forms from melt crystallization, while β-phase (boat) crystallizes from n-hexane. Molecular mechanics simulations suggest solvent-template effects stabilize metastable forms . Similar strategies may apply to silicon analogs.

Q. What methodologies optimize polymerization reactivity of trisilacyclohexane derivatives?

Functionalization with electrophilic groups (e.g., fluoride or alkoxy substituents) enhances reactivity. For example, 1,1,3,3,5,5-hexafluoro derivatives exhibit fluoride ion affinity, enabling controlled ring-opening polymerization. Kinetic studies using DSC or in-situ NMR monitor reaction progress .

Q. How do structural discrepancies between theoretical and experimental data inform mechanistic studies?

Discrepancies in bond angles or ΔE values (e.g., gas-phase vs. solid-state conformers) guide refinements in computational models. For 1,3,5-trisilacyclohexane, GED and XRD data validate DFT-derived geometries, but deviations in torsional angles highlight limitations in force-field parametrization .

Data Contradictions and Resolution

Q. Why do bond lengths in 1,3,5-trisilacyclohexane remain consistent across phases despite conformational differences in analogs?

Silicon’s low electronegativity and covalent bonding minimize electronic perturbations during phase transitions. In contrast, germanium analogs (e.g., trigermacyclohexanes) exhibit conformational polymorphism (chair vs. boat) due to weaker Ge–C bonds and greater flexibility .

Methodological Recommendations

  • Synthesis : Prioritize desulfurization for scalability, but use chlorinated precursors for higher purity .
  • Characterization : Combine XRD/GED with DFT to resolve conformational ambiguities .
  • Computational Analysis : Use hybrid functionals (e.g., B3LYP) with dispersion corrections for accurate ΔE predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.